molecular formula C16H15Cl2N3O2S B5554935 2-(2,6-dichlorobenzyl)-5-(thiomorpholin-4-ylcarbonyl)pyrimidin-4-ol

2-(2,6-dichlorobenzyl)-5-(thiomorpholin-4-ylcarbonyl)pyrimidin-4-ol

Cat. No. B5554935
M. Wt: 384.3 g/mol
InChI Key: CJKLDIVQLJPXPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution, to achieve the desired structure. For instance, Lei et al. (2017) describe a rapid and green synthetic method for a related pyrimidine derivative, which could offer insights into potential synthetic pathways for the compound (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is a critical aspect that influences their chemical behavior and potential applications. Advanced techniques such as single crystal X-ray structure analysis have been utilized to determine the precise molecular structure and confirm S-alkylation in similar compounds (Attia et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can include chlorination, alkylation, and cyclization, leading to a variety of functionalized compounds with diverse chemical properties. For example, Martínez et al. (2012) demonstrated the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, which could be relevant to the chemical reactions of the compound (Martínez et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Techniques like X-ray crystallography provide detailed information about the crystal structure and intermolecular interactions, as demonstrated in the study by Al-Refai et al. (2014), which might offer parallels for understanding the physical properties of the compound (Al-Refai et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their functionality. Studies such as the one by Callingham et al. (2015), which explores the synthesis of 2-chloroquinazolin-4-ols and analogous bicycles, can shed light on the chemical behavior and reactivity of similar compounds (Callingham et al., 2015).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-(thiomorpholine-4-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2S/c17-12-2-1-3-13(18)10(12)8-14-19-9-11(15(22)20-14)16(23)21-4-6-24-7-5-21/h1-3,9H,4-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKLDIVQLJPXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorobenzyl)-5-(thiomorpholin-4-ylcarbonyl)pyrimidin-4-ol

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